molecular formula C17H15ClN2O3S B2908285 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide CAS No. 2034247-90-8

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide

Cat. No. B2908285
CAS RN: 2034247-90-8
M. Wt: 362.83
InChI Key: JNCFMFOZFLANOH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide works by selectively inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote the growth and survival of cancer cells, and its inhibition by 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide leads to the suppression of these pathways and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide have been studied extensively in preclinical models of cancer. These studies have shown that 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide is well-tolerated and has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide has also been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide for lab experiments is its selectivity for BTK, which makes it a useful tool for studying the role of this enzyme in cancer biology. However, one limitation of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide is that it may not be effective against all types of cancer, and its efficacy may vary depending on the specific genetic mutations present in the tumor.

Future Directions

There are several potential future directions for the development of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide as a cancer therapy. One possibility is to investigate its efficacy in combination with other drugs, such as immune checkpoint inhibitors or other kinase inhibitors. Another direction is to explore the use of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide in combination with targeted therapies that are designed to exploit specific genetic vulnerabilities in cancer cells. Finally, further studies are needed to determine the optimal dosing regimen and patient selection criteria for 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide in clinical trials.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide involves several steps, starting with the reaction of 2-(furan-2-yl)pyridine-4-carbaldehyde with 3-chlorobenzylamine to form an intermediate compound. This intermediate is then treated with methanesulfonyl chloride to yield the final product, 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide.

Scientific Research Applications

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide has been the subject of several scientific studies, which have investigated its potential as a therapeutic agent for the treatment of cancer. These studies have shown that 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide is effective in inhibiting the growth and spread of cancer cells, both in vitro and in vivo.

properties

IUPAC Name

1-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-15-4-1-3-14(9-15)12-24(21,22)20-11-13-6-7-19-16(10-13)17-5-2-8-23-17/h1-10,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCFMFOZFLANOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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